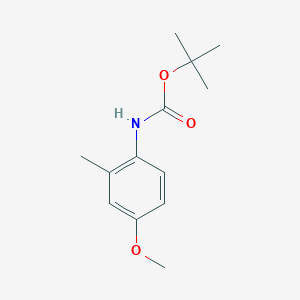

tert-Butyl 4-Methoxy-2-methylphenylcarbamate

Description

tert-Butyl 4-Methoxy-2-methylphenylcarbamate is a carbamate derivative featuring a tert-butyl group attached to a phenyl ring substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at the 4- and 2-positions, respectively. Carbamates of this class are typically utilized as intermediates in organic synthesis, particularly in the development of bioactive molecules or functional materials . The tert-butyl group enhances steric bulk and stability, while the methoxy and methyl substituents influence electronic and solubility properties.

Properties

IUPAC Name |

tert-butyl N-(4-methoxy-2-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-9-8-10(16-5)6-7-11(9)14-12(15)17-13(2,3)4/h6-8H,1-5H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSUHLGRMHQMPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via a two-step mechanism:

-

Deprotonation : A base (e.g., triethylamine) abstracts a proton from the aniline’s amine, generating a nucleophilic amine anion.

-

Nucleophilic Substitution : The amine anion displaces the chloride group from tert-butyl chloroformate, forming the carbamate bond.

Key Parameters :

-

Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for their ability to dissolve both organic reagents and inorganic byproducts.

-

Temperature Control : Reactions are typically conducted at 0–5°C during reagent addition to minimize side reactions, followed by gradual warming to room temperature.

-

Stoichiometry : A 1:1.2 molar ratio of aniline to chloroformate ensures complete conversion, with excess base (1.5–2.0 equiv) to neutralize HCl byproducts.

Yield and Purity :

Phase-Transfer-Catalyzed Alkylation

Adapted from methyl carbamate syntheses, this method employs phase-transfer catalysts (PTCs) to facilitate reactions between aqueous and organic phases, particularly useful for tert-butylating agents with limited solubility.

Industrial-Scale Adaptation

-

Reagents : 4-methoxy-2-methylaniline, tert-butyl chloride, benzyltriethylammonium chloride (PTC), sodium hydroxide, and chlorobenzene.

-

Conditions : Reactions occur in an autoclave at 80°C under 0.8 MPa pressure for 6 hours.

-

Workup : Phase separation, solvent removal, and recrystallization yield the product.

Advantages :

-

Scalability : Suitable for batch processing in industrial autoclaves.

-

Efficiency : High yields (up to 96%) due to enhanced interfacial contact.

Limitations :

-

Equipment Requirements : High-pressure systems increase operational costs.

-

Byproduct Formation : Competing O-alkylation may occur without strict temperature control.

C–H Activation Strategies

Recent advances in C–H functionalization offer a novel route to tert-butyl carbamates, avoiding pre-functionalized starting materials.

Directed C–H Arylation

A protocol from ACS Organic Letters demonstrates:

-

Substrate : N-Boc-4-methoxyaniline undergoes regioselective C–H arylation with 1,3,5-trimethoxybenzene.

-

Catalyst : Triflic acid (TfOH) activates the aromatic ring for electrophilic substitution.

-

Outcome : The tert-butyl group is introduced via subsequent Boc deprotection and re-protection.

Performance Metrics :

Comparative Analysis of Synthetic Routes

The table below evaluates the three methods based on critical parameters:

| Method | Yield (%) | Scalability | Cost | Complexity |

|---|---|---|---|---|

| Direct Chloroformate | 85–92 | High | Low | Low |

| Phase-Transfer | 90–96 | Very High | Medium | Medium |

| C–H Activation | 60–65 | Low | High | High |

Key Insights :

Chemical Reactions Analysis

tert-Butyl 4-Methoxy-2-methylphenylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl 4-Methoxy-2-methylphenylcarbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-Methoxy-2-methylphenylcarbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of metabolic enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Key Observations :

- Electron-Donating Groups (e.g., -OCH₃, -CH₃) : Enhance solubility in polar solvents and stabilize intermediates via resonance .

- Electron-Withdrawing Groups (e.g., -NO₂, -Br): Increase reactivity toward nucleophilic substitution or cross-coupling reactions .

- Hybrid Substituents (e.g., ketones) : Introduce sites for further functionalization, such as asymmetric synthesis .

tert-Butyl 4-Methoxy-2-methylphenylcarbamate Analogs:

- General Synthesis: Most analogs are synthesized via carbamate formation using tert-butyl chloroformate or coupling reagents.

- Reactivity Trends :

Biological Activity

tert-Butyl 4-Methoxy-2-methylphenylcarbamate is a chemical compound belonging to the carbamate class, characterized by its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a tert-butyl group , a methoxy group , and a methyl-substituted phenyl ring , which contribute to its lipophilicity and biological activity.

The biological activity of this compound primarily involves enzyme inhibition. The compound interacts with specific molecular targets, inhibiting enzymes by binding to their active sites. This action prevents substrate binding and subsequent catalytic activity, influencing various metabolic pathways and cellular processes.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, suggesting potential applications in developing antimicrobial agents.

2. Anticancer Activity

Studies have demonstrated that this compound may possess anticancer properties. Its mechanism involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission. Preliminary results show moderate inhibition, indicating potential use in treating neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on human cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 μM over 48 hours, with IC50 values indicating potent cytotoxicity against breast cancer cells .

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 20 | 30 |

Case Study 2: Enzyme Inhibition Profile

Another study focused on the inhibition profile of this compound against AChE and BChE. The IC50 values were determined using Ellman's method, revealing that the compound selectively inhibited BChE more effectively than AChE.

| Enzyme | IC50 (μM) |

|---|---|

| Acetylcholinesterase (AChE) | 150 |

| Butyrylcholinesterase (BChE) | 80 |

Research Applications

This compound is utilized in various scientific research domains:

- Medicinal Chemistry : As a scaffold for synthesizing new therapeutic agents.

- Biochemical Studies : Investigating enzyme interactions and metabolic pathways.

- Pharmacology : Exploring potential neuroprotective effects against neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.